![molecular formula C11H13F3N2O2 B7807419 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7807419.png)
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps, starting with the preparation of the core phenyl ring with the trifluoromethoxy group. The amino group and butanamide moiety are then introduced through subsequent reactions. Common synthetic routes include:
Nucleophilic Substitution: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Amination: The amino group is introduced through amination reactions, often using ammonia or primary amines.
Amide Formation: The butanamide moiety is formed through amide bond formation reactions, typically involving carboxylic acid derivatives and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide, alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different substituents replacing the trifluoromethoxy group.
Scientific Research Applications
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, while the amino group and butanamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide is compared with other similar compounds to highlight its uniqueness:
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the butanamide moiety, resulting in different biological activity.
4-Amino-2-(trifluoromethyl)pyridine: Another structurally related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)18-9-5-2-1-4-8(9)16-10(17)6-3-7-15/h1-2,4-5H,3,6-7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZZXYQHXXFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
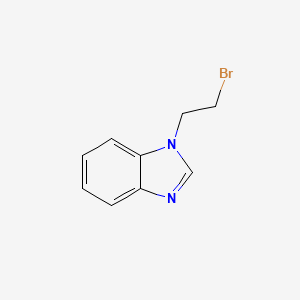
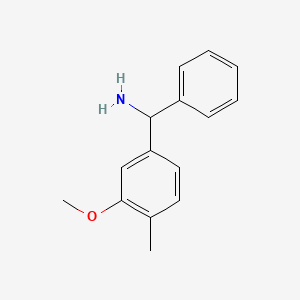
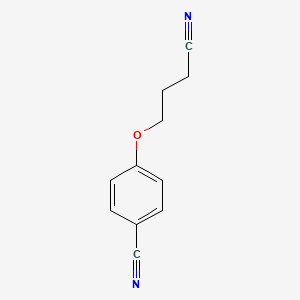
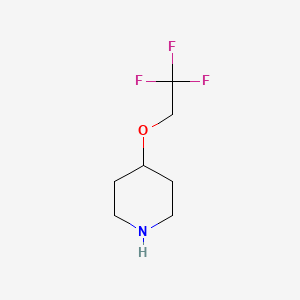
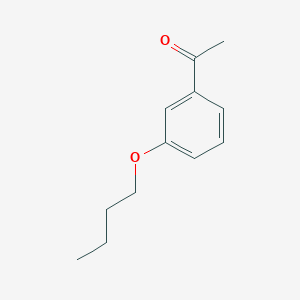
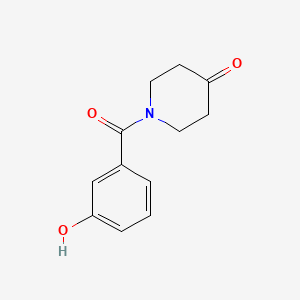
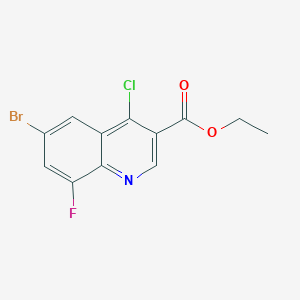
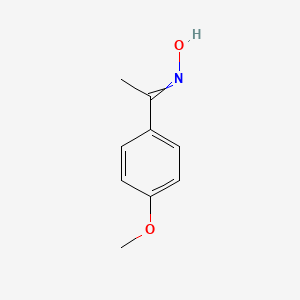
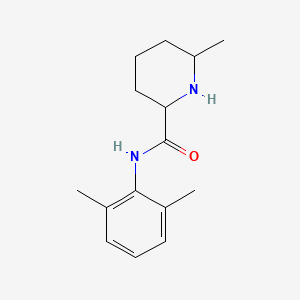
![Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7807400.png)
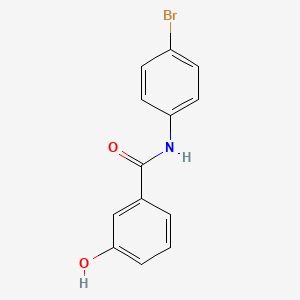

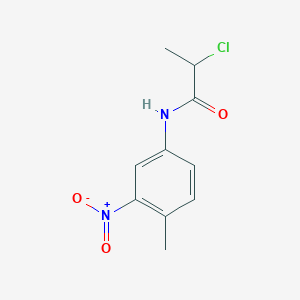
![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)
